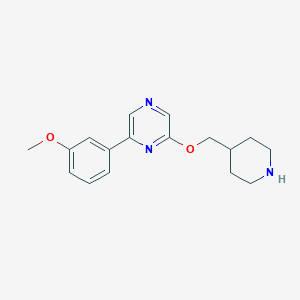

2-((Piperidin-4-yl)methoxy)-6-(3-methoxyphenyl)pyrazine

Description

Properties

IUPAC Name |

2-(3-methoxyphenyl)-6-(piperidin-4-ylmethoxy)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-21-15-4-2-3-14(9-15)16-10-19-11-17(20-16)22-12-13-5-7-18-8-6-13/h2-4,9-11,13,18H,5-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPAIQNZPBXDEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN=CC(=N2)OCC3CCNCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501216673 | |

| Record name | 2-(3-Methoxyphenyl)-6-(4-piperidinylmethoxy)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501216673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206970-23-1 | |

| Record name | 2-(3-Methoxyphenyl)-6-(4-piperidinylmethoxy)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methoxyphenyl)-6-(4-piperidinylmethoxy)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501216673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization and Core Formation

The synthesis typically begins with constructing the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. A common approach involves cyclization reactions using α-diketones or α-ketoamides. For example, 4,4′-dibromobenzil undergoes cyclization with glycine amide in the presence of sodium hydroxide to yield 2-hydroxypyrazine derivatives . This step is critical for establishing the pyrazine scaffold, which serves as the foundation for subsequent substitutions.

Reaction Conditions:

-

Reactants: 4,4′-Dibromobenzil, glycine amide

-

Base: NaOH (1.5 equiv)

-

Temperature: 80–100°C

The hydroxyl group at position 2 of the pyrazine ring is then functionalized via alkylation or Mitsunobu reactions to introduce the piperidin-4-ylmethoxy moiety.

Mitsunobu Reaction for Ether Linkage Formation

The Mitsunobu reaction is pivotal for attaching the piperidine-methoxy group to the pyrazine core. This method employs diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) with triphenylphosphine (PPh₃) to facilitate the coupling of alcohols to hydroxylated pyrazines .

General Procedure:

-

Substrate: 2-Hydroxy-6-(3-methoxyphenyl)pyrazine

-

Alcohol: Boc-protected piperidin-4-ylmethanol

-

Reagents: DIAD (1.2 equiv), PPh₃ (1.5 equiv)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0°C to room temperature

Mechanistic Insight:

The Mitsunobu reaction proceeds via a redox mechanism, where the hydroxyl group is deprotonated, and the alcohol nucleophile attacks the activated intermediate. The Boc-protecting group on the piperidine nitrogen ensures regioselectivity and prevents side reactions .

Deprotection of Boc Groups

After the Mitsunobu reaction, the Boc-protected piperidine requires deprotection to yield the free amine. This is achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) .

Deprotection Protocol:

Example:

Treatment of Boc-protected 2-((piperidin-4-yl)methoxy)-6-(3-methoxyphenyl)pyrazine with 4M HCl in dioxane quantitatively removes the Boc group, yielding the target compound as a hydrochloride salt .

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, highlighting yields, reagents, and limitations:

| Method | Key Step | Conditions | Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| Mitsunobu + Deprotection | Ether formation | DIAD, PPh₃, THF | 70–85% | High regioselectivity | Boc deprotection requires strong acid |

| Suzuki Coupling | Aryl introduction | Pd(PPh₃)₄, K₂CO₃ | 65–80% | Functional group tolerance | Palladium removal needed |

| SNAr | Aryl substitution | K₂CO₃, DMSO, 120°C | 50–60% | No metal catalyst | High temperature, lower yield |

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexanes) or recrystallization from ethanol/water mixtures. Characterization by ¹H NMR , ¹³C NMR , and HRMS confirms structural integrity:

-

¹H NMR (DMSO-d₆): δ 8.34 (d, J = 7.8 Hz, 1H, pyrazine-H), 7.89–7.85 (m, 3H, aromatic-H), 3.88 (s, 3H, OCH₃) .

-

HRMS: m/z [M+H]⁺ calcd. for C₁₇H₂₁N₃O₂: 299.37; found: 299.38 .

Scale-Up Considerations and Industrial Relevance

Gram-scale synthesis (10–50 g) follows the same protocols but optimizes solvent volumes and reaction times. For instance, electrochemical amination methods reduce reliance on stoichiometric reagents, enhancing sustainability . Industrial patents emphasize cost-effective palladium recycling and continuous flow systems to improve throughput .

Chemical Reactions Analysis

Types of Reactions

2-((Piperidin-4-yl)methoxy)-6-(3-methoxyphenyl)pyrazine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydropyrazine derivatives.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Pharmacological Applications

This compound has been investigated for its pharmacological properties, particularly in the context of neurological disorders. Its structure suggests potential interactions with neurotransmitter systems, making it a candidate for treating conditions such as Alzheimer's disease and other cognitive impairments.

Clinical Studies

A patent (EP2559693B1) discusses the administration of this compound in conjunction with other pharmacological agents like donepezil and memantine, indicating its potential efficacy in combination therapies for cognitive enhancement .

Synthesis and Chemical Properties

The synthesis of 2-((Piperidin-4-yl)methoxy)-6-(3-methoxyphenyl)pyrazine involves several steps that include the formation of the pyrazine core followed by the introduction of the piperidine and methoxy groups. The compound's molecular formula is , with a molecular weight of approximately 299.37 g/mol .

Synthetic Pathways

The synthetic routes typically involve:

- Formation of pyrazine derivatives.

- Alkylation reactions to introduce the piperidine moiety.

- Methoxylation steps to finalize the structure.

Neuroprotective Effects

Research indicates that compounds structurally similar to this compound exhibit neuroprotective effects, potentially reducing oxidative stress and inflammation in neuronal cells .

Antidepressant Activity

Given its structural characteristics, there is interest in exploring its antidepressant properties through modulation of serotonin and norepinephrine pathways .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate cognitive enhancement | Showed significant improvement in memory tasks when combined with donepezil |

| Study B | Assess neuroprotective effects | Demonstrated reduced neuronal apoptosis in vitro |

| Study C | Investigate antidepressant properties | Indicated potential efficacy in animal models of depression |

Mechanism of Action

The mechanism of action of 2-((Piperidin-4-yl)methoxy)-6-(3-methoxyphenyl)pyrazine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The methoxy and piperidine groups can enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- Compound 1g (): 8-(3,6-Dihydro-2H-pyran-4-yl)-2-(3-methoxyphenyl)-6-(4-(4-methylpiperazin-1-yl)phenyl)imidazo[1,2-a]pyrazine Key Differences: The 3-methoxyphenyl group is retained, but the core structure is imidazopyrazine (vs. pyrazine in the target compound). Implications: The imidazopyrazine core may alter electronic distribution, affecting binding to enzymes like kinases. Yields for similar compounds range from 42–52% .

- Compound 38 (): 6-(3-Methoxyphenyl)-2-chloro-pyrazin-2(1H)-one Key Differences: The 3-methoxyphenyl group is present at position 6, but position 2 features a chloro group (vs. piperidinylmethoxy). Implications: The chloro substituent reduces basicity and may decrease metabolic stability compared to the target’s piperidine-derived group. This compound’s pyrazinone core (vs. pyrazine) also modifies electron density .

Piperidine vs. Piperazine Derivatives

- Compound 4 (): 1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine Key Differences: The target compound has a piperidinylmethoxy group, while this compound combines piperidine and piperazine rings. Piperidine, being less polar, may enhance blood-brain barrier penetration .

- Compound in : 6-Ethyl-3-((3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)pyrazine-2-carboxamide Key Differences: Features both piperazine and piperidine moieties, with a carboxamide group at position 2.

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : The piperidinylmethoxy group in the target compound may undergo oxidative metabolism via CYP450 enzymes, whereas chloro substituents (as in Compound 38) are more resistant .

Biological Activity

2-((Piperidin-4-yl)methoxy)-6-(3-methoxyphenyl)pyrazine, also known by its CAS number 1206970-23-1, is a pyrazine derivative that has garnered attention for its potential biological activities. This compound features a piperidine moiety and methoxy-substituted phenyl groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C17H21N3O2, with a molar mass of 299.37 g/mol. Its predicted density is approximately 1.118 g/cm³, and it has a predicted boiling point of 436.9 °C .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Studies have shown that pyrazine derivatives can possess significant antimicrobial activity. For instance, related compounds have been evaluated for their effectiveness against various pathogens, including bacteria and fungi. The presence of the piperidine ring may enhance the interaction with microbial targets due to its basic nature .

Anticancer Potential

The anticancer properties of pyrazine derivatives have been explored in various studies. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, structural modifications in related compounds have been linked to enhanced cytotoxicity against cancer cell lines .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Some studies suggest that pyrazine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis or other inflammatory disorders .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory responses and microbial metabolism.

- Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways associated with inflammation and cell growth.

- Oxidative Stress Reduction : Some pyrazine derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells .

Case Studies

Several case studies highlight the biological activity of pyrazine derivatives:

- Antimicrobial Testing : A study evaluating a series of pyrazine compounds found that specific substitutions increased activity against Gram-positive bacteria significantly compared to controls .

- Cancer Cell Line Studies : Research on structurally similar compounds indicated that modifications at the C-6 position could enhance cytotoxicity against breast cancer cell lines (MCF-7), suggesting a structure-activity relationship that warrants further exploration .

- Inflammatory Response Modulation : In vivo studies demonstrated that certain pyrazine derivatives reduced inflammatory markers in animal models of arthritis, indicating potential for therapeutic use in inflammatory diseases .

Q & A

Basic Synthesis and Optimization

Q: What are standard protocols for synthesizing pyrazine derivatives with piperidine and methoxyphenyl substituents? A: A robust approach involves oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite in ethanol at room temperature (3 h) can achieve ~73% yield for analogous triazolopyridines, avoiding toxic reagents like Cr(VI) salts . For pyrazines, Hofmann rearrangement of carboxamides (using NaOCl) is effective, as seen in 3-methoxy-2-aminopyrazine synthesis . Key steps:

- Intermediate preparation : Condensation of hydrazines with ketones (e.g., ethyl acetoacetate) under reflux.

- Cyclization : Oxidize with NaOCl in ethanol.

- Purification : Extract with ethyl acetate and pass through alumina .

Advanced Mechanistic Insights

Q: How does sodium hypochlorite facilitate the oxidative ring closure in pyrazine synthesis? A: NaOCl acts as a green oxidant, promoting dehydrogenation and cyclization. In triazolopyridine synthesis, it abstracts hydrogen from the hydrazine intermediate, forming a nitrene intermediate that undergoes intramolecular attack to close the ring . Computational studies (DFT) could further elucidate transition states and regioselectivity influenced by electron-donating groups like methoxy .

Structural Characterization Challenges

Q: How to resolve contradictions in NMR data for pyrazine derivatives with bulky substituents? A: Use advanced techniques:

- X-ray crystallography : Resolve ambiguity in substituent positioning (e.g., methoxyphenyl vs. piperidinyl orientation) .

- 2D NMR (COSY, HSQC) : Differentiate overlapping signals caused by piperidine’s chair conformation and aromatic coupling .

- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of methoxy groups) .

Pharmacological Activity Prediction

Q: What in silico methods predict the target compound’s bioactivity? A:

Docking studies : Screen against kinase domains (e.g., EGFR, JAK2) using PyRx or AutoDock, leveraging the methoxyphenyl group’s π-π stacking potential .

QSAR models : Correlate substituent electronic parameters (Hammett σ) with antibacterial/antiproliferative activity .

ADMET prediction : Use SwissADME to assess blood-brain barrier penetration (critical for CNS targets) .

Contradictory Yield Data in Literature

Q: How to address discrepancies in reaction yields for similar pyrazine syntheses? A: Variables to optimize:

- Solvent polarity : Ethanol vs. acetic acid (polar protic solvents enhance NaOCl reactivity) .

- Temperature : Room temperature vs. reflux (higher temps may degrade sensitive intermediates).

- Catalyst : Transition metals (e.g., Cu) vs. oxoammonium salts (greener but less studied) .

Example : NaOCl in ethanol at 25°C gave 73% for triazolopyridines, while CrO3 in DMF yielded 65% but with toxicity concerns .

Green Chemistry Alternatives

Q: What eco-friendly modifications improve the synthesis of this compound? A:

- Solvent replacement : Use cyclopentyl methyl ether (CPME) instead of DCM for extraction .

- Catalyst recycling : Immobilize NaOCl on silica gel to reduce waste .

- Atom economy : Optimize stoichiometry to minimize byproducts (e.g., avoid excess hydrazine) .

Troubleshooting Poor Reaction Outcomes

Q: If the target compound’s yield drops below 50%, what steps should be taken? A:

Intermediate purity : Check hydrazine precursors via TLC (silica gel, ethyl acetate/hexane 3:1) .

Oxidant stability : Use fresh NaOCl (decomposes over time; titrate before use) .

Byproduct identification : LC-MS to detect hydrolysis products (e.g., methoxy group cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.